2-(1-benzyl-2-methyl-1H-indol-3-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(1-benzyl-2-methyl-1H-indol-3-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-2-methyl-1H-indol-3-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting with the construction of the indole moiety. One common method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-2-methyl-1H-indol-3-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylates, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(1-benzyl-2-methyl-1H-indol-3-yl)-5,7-diethyl-1,3-diazatricyclo[331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-2-methyl-1H-indol-3-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylates: These compounds share the indole moiety and exhibit similar biological activities.
Benzylindoles: Compounds with a benzyl group attached to the indole ring, showing comparable chemical reactivity.
Uniqueness
2-(1-benzyl-2-methyl-1H-indol-3-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its complex structure, which combines the indole moiety with a diazatricyclodecane ring system. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C28H33N3O |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
2-(1-benzyl-2-methylindol-3-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C28H33N3O/c1-4-27-16-29-18-28(5-2,26(27)32)19-30(17-27)25(29)24-20(3)31(15-21-11-7-6-8-12-21)23-14-10-9-13-22(23)24/h6-14,25H,4-5,15-19H2,1-3H3 |
InChI Key |
PBOCFORCZLHBKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=C(N(C5=CC=CC=C54)CC6=CC=CC=C6)C)CC |
Origin of Product |
United States |
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